![molecular formula C10H13BrN2O3S B14272750 Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- CAS No. 156972-89-3](/img/structure/B14272750.png)
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the second position of the benzene ring, a sulfonamide group, and a propylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- typically involves the following steps:
Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.
Formation of Propylamino Carbonyl Group: The brominated benzenesulfonamide is then reacted with propylamine and a carbonyl source such as phosgene or a carbonyl chloride derivative. This step involves the formation of an amide bond between the sulfonamide nitrogen and the propylamino carbonyl group.
Industrial Production Methods
Industrial production of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group. Oxidizing agents like hydrogen peroxide can oxidize the sulfonamide to sulfone, while reducing agents like sodium borohydride can reduce it to sulfinamide.
Condensation Reactions: The amide group in the compound can undergo condensation reactions with various reagents to form imides, ureas, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonyl derivatives.
Reduction: Formation of benzenesulfinamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s catalytic function. This inhibition can lead to various biological effects, including the modulation of pH and ion balance in cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: Lacks the bromine and propylamino carbonyl groups.
2-Bromobenzenesulfonamide: Lacks the propylamino carbonyl group.
N-[(Propylamino)carbonyl]benzenesulfonamide: Lacks the bromine atom.
Uniqueness
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is unique due to the presence of both the bromine atom and the propylamino carbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications and chemical synthesis.
Propiedades
Número CAS |
156972-89-3 |
|---|---|
Fórmula molecular |
C10H13BrN2O3S |
Peso molecular |
321.19 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H13BrN2O3S/c1-2-7-12-10(14)13-17(15,16)9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Clave InChI |
XZYYRNKNYYMSTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


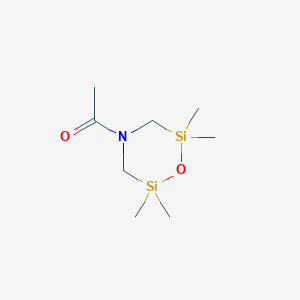
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
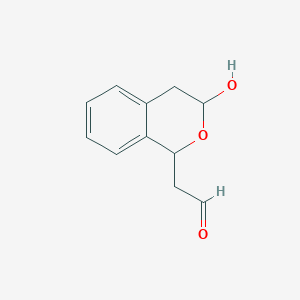
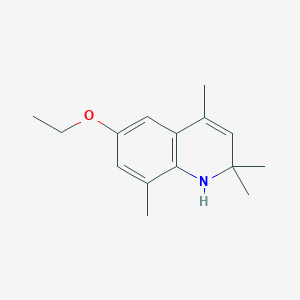

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
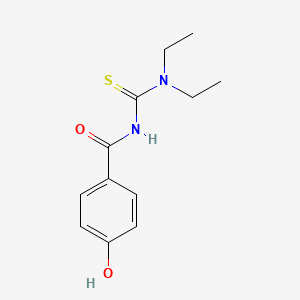
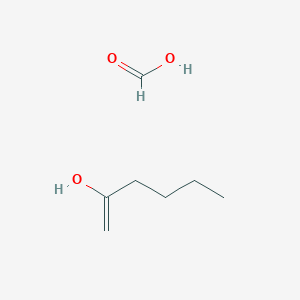
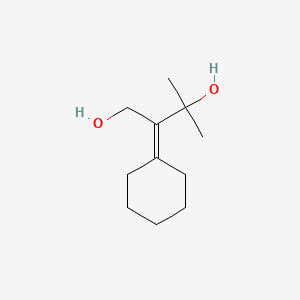

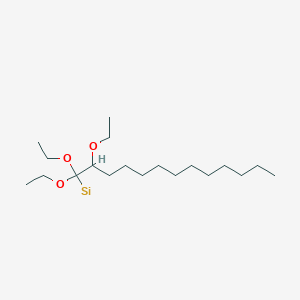
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
